Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (e.g., color, state of matter) and any distinctive odors.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability.Scientific Research Applications
Enantioselective Hydrogenation and Catalysis
Research has shown the application of ethyl 4-chloro-3-oxobutyrate in enantioselective hydrogenation processes. In a study by Starodubtseva et al. (2004), ethyl 4-chloro-3-oxobutyrate was hydrogenated in ionic liquid systems using the chiral catalyst Ru-BINAP, demonstrating high asymmetric induction after recycling the catalyst multiple times (Starodubtseva et al., 2004).
Synthesis of Novel Compounds
Various studies have focused on synthesizing novel compounds from ethyl 4-chloro-3-oxobutyrate. For instance, Ai (2006) synthesized Ethyl methylaminothiazolyloximate from ethyl 4-chloro-3-oxobutyrate through oximation and cyclization with thiourea (Ai, 2006). Similarly, Hao Zhi-hui (2007) synthesized Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of antiobesity agent rimonabant, from p-chloropropiophenone (Hao Zhi-hui, 2007).
Unusual Cycloaddition Reactions
Koldobskii et al. (2008) investigated the unusual [2+2]-cycloaddition reactions of ethyl 4-chloro-2-oxobut-3-ynoate with unactivated alkenes. This study highlighted the compound's ability to form cycloadducts without irradiation or catalysts, showcasing its potential in synthetic chemistry (Koldobskii et al., 2008).
Hydrogenation Studies
Slavinska et al. (2006) explored the hydrogenation of ethyl esters of 4-phenyl-and (2-furyl)-substituted 2,4-dioxobutyric acids. Their findings contribute to understanding the reaction pathways and optimizing the conditions for forming specific derivatives (Slavinska et al., 2006).
Biological Activities of Derivatives
Research by Turkan et al. (2019) into the synthesis of novel pyrazoline derivatives from ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate has shown these compounds to be effective inhibitors of human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme, indicating potential biomedical applications (Turkan et al., 2019).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and storage, as well as procedures for dealing with spills or exposure.
Future Directions
This could involve potential applications of the compound, areas for further research, or improvements to the synthesis method.
properties
IUPAC Name |
ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLWCGMLWIKFIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645693 |
Source
|
Record name | Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate | |
CAS RN |
898776-82-4 |
Source
|
Record name | Ethyl 3-bromo-4-methyl-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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